alpha-Cyclocitral

Description

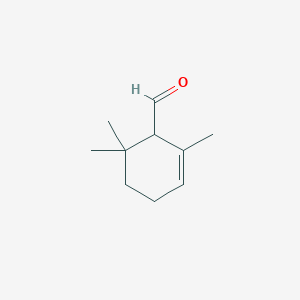

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRJSHOOULAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861932 | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-24-6 | |

| Record name | α-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762EWR23N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis Methodologies for α Cyclocitral

Stereoselective Synthesis of α-Cyclocitral

Stereoselective synthesis is crucial for obtaining α-cyclocitral with a defined spatial arrangement of atoms, which can significantly impact its properties and applications, particularly in the context of optically active natural products and their derivatives.

Biogenetic-Type Syntheses of Optically Active α-Cyclocitral

Biogenetic-type syntheses draw inspiration from the proposed natural pathways for terpene cyclization. Early work in this area explored the acid-catalyzed cyclization of citral (B94496), an acyclic precursor, to yield cyclic products including α-cyclocitral. jst.go.jpbikaken.or.jp

Research in the 1970s demonstrated biogenetic-type asymmetric cyclization syntheses of optically active α-cyclocitral starting from citral. jst.go.jpbikaken.or.jpmdpi.comcapes.gov.brnii.ac.jp One approach involved the acid-catalyzed cyclization of the citral pyrrolidine (B122466) enamine. jst.go.jp While this method yielded α-cyclocitral, the optical yield was reported to be modest, at most 33.3% when using optically active pyrrolidines derived from L-proline. jst.go.jp Studies on the reaction mechanism indicated that asymmetric induction occurred during the cyclization of the iminium salt intermediate formed from the enamine. jst.go.jp

The table below summarizes representative results from a biogenetic-type asymmetric cyclization using citral and optically active pyrrolidines:

| Starting Material (Enamine from Citral and Optically Active Pyrrolidine) | Product (α-Cyclocitral) | Maximum Optical Yield (%) | Reference |

| Enamine from Citral and Optically Active Pyrrolidines derived from L-Proline | Optically Active α-Cyclocitral | 33.3 | jst.go.jp |

This research highlights the potential and challenges associated with mimicking biological cyclization processes to achieve stereocontrol in α-cyclocitral synthesis.

Catalytic Synthesis Routes to α-Cyclocitral

Catalytic methods offer advantages in terms of efficiency, milder reaction conditions, and potential for improved selectivity compared to traditional stoichiometric approaches.

Lewis Acid Catalysis in Diels-Alder Reactions for α-Cyclocitral Precursors

Lewis acids are widely used catalysts in Diels-Alder reactions, which can be employed to construct the cyclohexene (B86901) ring system found in α-cyclocitral precursors. mdpi.com A reported synthetic method for α-cyclocitral involves a two-step process starting with a Diels-Alder reaction between 1,3-pentadiene (B166810) and isoamyl olefin aldehyde (prenal) catalyzed by a Lewis acid to obtain 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde as a crude product. google.compatsnap.comgoogle.com

Examples of Lewis acids used in Diels-Alder reactions include boron trifluoride ethyl etherate (BF₃·OEt₂), aluminum trichloride (B1173362) (AlCl₃), titanium tetrachloride (TiCl₄), and lithium perchlorate (B79767) (LiClO₄). nih.govscholaris.ca The choice of Lewis acid can influence the reactivity and stereoselectivity (endo/exo ratio) of the Diels-Alder reaction. mdpi.comrsc.org

Isomerization Reactions of Cyclohexenyl Carbaldehyde Intermediates

Following the Diels-Alder reaction, an isomerization step is required to convert the 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde intermediate into α-cyclocitral. google.compatsnap.comgoogle.com This involves the migration of the double bond within the cyclohexene ring.

The synthesis method described in the search results explicitly includes an isomerization reaction of the 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde crude product under the catalysis of a suitable catalyst to generate α-cyclocitral crude product. google.compatsnap.comgoogle.com Catalysts mentioned for this isomerization step include a combination of nickel chloride, zinc powder, ammonium (B1175870) chloride, and a phosphine (B1218219) ligand. google.com This two-step sequence of Diels-Alder followed by isomerization is presented as an efficient route for preparing α-cyclocitral with high selectivity and yield. patsnap.comgoogle.com

A reported example of this two-step process details the reaction conditions and yield:

| Step | Reactants | Catalyst | Conditions | Product | Yield (%) | Selectivity (%) | Purity (%) | Reference |

| 1 | 1,3-pentadiene, Prenal | Aluminum trichloride (Lewis Acid) | 100°C, 1.0 h | 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde (crude) | - | - | - | patsnap.com |

| 2 | 2,6,6-trimethyl-3-cyclohexenyl carbaldehyde (crude) | Nickel chloride, Zinc powder, Ammonium chloride, Triphenylphosphine (B44618) | 55°C, 1.7 h | α-cyclocitral (pure after distillation) | 95.40 | 99.80 (GC selectivity) | >99 | patsnap.com |

This data illustrates the effectiveness of the catalytic isomerization in achieving high purity and yield of α-cyclocitral from the Diels-Alder adduct.

Organocatalytic Approaches, including Proline-Mediated Cyclization of Citral

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering environmentally friendly alternatives to metal catalysis. mdpi.com Proline has been shown to mediate the cyclization of α,β-unsaturated aldehydes, including a biomimetic cyclization of citral to synthesize unsaturated aldehydes. mdpi.com

While the direct proline-mediated cyclization of citral specifically yielding α-cyclocitral is mentioned as an early application of proline catalysis mdpi.com, the search results also describe proline-mediated (4+2) cycloaddition reactions of α,β-unsaturated aldehydes to yield cyclohexadienals. mdpi.comnih.gov These reactions can proceed with moderate enantiomeric excess depending on the specific aldehydes used. mdpi.com Although these examples demonstrate the utility of proline in related cyclization reactions forming six-membered rings, the direct application and efficiency of proline-mediated cyclization specifically for the synthesis of α-cyclocitral from citral with high yield and stereoselectivity are areas that have been explored, showing modest optical yields in earlier studies. jst.go.jp

The use of proline and its derivatives in organocatalytic approaches provides a route for constructing cyclic systems relevant to α-cyclocitral synthesis, particularly in the context of asymmetric transformations.

Bio-inspired and Enzymatic Synthesis Approaches

Bio-inspired and enzymatic methods offer potential routes for α-cyclocitral synthesis, often leveraging natural biochemical pathways involved in the degradation of carotenoids.

Investigation of Carotenoid Cleavage Dioxygenases (CCDs) in α-Cyclocitral Formation

Carotenoid Cleavage Dioxygenases (CCDs) are a family of enzymes found in various organisms, including plants, bacteria, and animals, responsible for the oxidative cleavage of carotenoids at specific double bonds, producing a diverse array of apocarotenoids. nih.govpnas.org While many CCDs are known to produce compounds like β-ionone or crocetin (B7823005) dialdehyde, the specific enzymatic formation of α-cyclocitral by a CCD has been a subject of investigation.

Some studies suggest that while CCD1 enzymes can cleave various carotenoids, including α-carotene and β-carotene, their primary products are often ionones (like α-ionone and β-ionone) resulting from cleavage at the 9,10 (9',10') double bonds. nih.govoup.com For instance, Osmanthus fragrans CCD1 (OfCCD1) has been shown to produce α-ionone and β-ionone from carotenes in in vitro assays. oup.com

However, the formation of 3-OH-β-cyclocitral, a related compound and a precursor to safranal (B46814) in saffron (Crocus sativus), is catalyzed by a specific CCD, CCD2, which cleaves zeaxanthin (B1683548) at the 7,8/7′,8′ positions. pnas.orgpnas.orgoup.com This enzymatic activity highlights the potential for specific CCDs to produce cyclic apocarotenoids through targeted cleavage. While direct enzymatic synthesis of α-cyclocitral from a carotenoid precursor by a characterized CCD is less commonly reported compared to β-cyclocitral or ionones, research into the substrate specificity and cleavage positions of different CCDs continues to explore these possibilities.

Non-enzymatic Oxidative Cleavage Pathways in Biological Systems

Beyond specific enzymatic action, non-enzymatic oxidative cleavage of carotenoids can also occur in biological systems, particularly under conditions of oxidative stress, such as exposure to excess light. oup.commdpi.comnih.gov Reactive oxygen species (ROS), such as singlet oxygen (¹O₂), generated during processes like photosynthesis under high light conditions, can lead to the oxidative degradation of carotenoids like β-carotene. mdpi.comnih.gov

This non-enzymatic oxidation of β-carotene has been considered a source of β-cyclocitral. oup.commdpi.com While β-cyclocitral is often discussed in the context of β-carotene cleavage, the potential for similar non-enzymatic pathways to produce α-cyclocitral from α-carotene or related precursors in biological matrices exists. These pathways are typically less controlled and may result in a mixture of products compared to the site-specific cleavage mediated by CCD enzymes. The accumulation of β-cyclocitral under stress conditions like high light, drought, and herbivory further supports the role of oxidative processes in its formation in plants. mdpi.com

Novel Synthetic Strategies and Future Directions in α-Cyclocitral Production

Novel synthetic strategies for α-cyclocitral production are focused on improving efficiency, selectivity, and environmental sustainability compared to traditional methods.

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

Traditional chemical synthesis routes for α-cyclocitral, such as those involving Diels-Alder reactions and subsequent isomerization, may utilize harsh conditions, require significant equipment investment, and generate considerable waste. patsnap.comgoogle.comgoogle.com The pursuit of sustainable and environmentally benign protocols involves exploring alternative reagents, catalysts, and reaction conditions.

One approach involves optimizing existing routes to minimize by-product formation and improve atom economy. For example, a reported synthesis method utilizing Diels-Alder reaction of 1,3-pentadiene and isoamylene aldehyde catalyzed by Lewis acid, followed by isomerization, highlights efforts to achieve high selectivity and yield with reduced by-products. patsnap.comgoogle.comgoogle.com The method is described as having easily obtained raw materials, mild conditions, and a simple process favorable for industrial production and environmental protection. patsnap.comgoogle.com

Future directions include the development of catalytic methods using heterogeneous catalysts, biocatalysts (enzymes or whole cells), or organocatalysts, which can operate under milder conditions and potentially reduce the need for hazardous solvents and reagents. mdpi.com The use of renewable feedstocks and the design of energy-efficient processes are also key aspects of developing sustainable synthetic protocols for α-cyclocitral.

Development of High-Selectivity and High-Yielding Preparations

Achieving high selectivity for the alpha isomer is crucial for α-cyclocitral's use, particularly in the fragrance industry, where the presence of beta isomers can negatively impact aroma quality. patsnap.comgoogle.comgoogle.com High-yielding preparations are essential for economic viability.

Research into improving selectivity often focuses on the isomerization step in multi-step syntheses. Catalysts play a critical role in directing the reaction towards the desired α-cyclocitral isomer. The reported Diels-Alder and isomerization route mentions achieving a high selectivity of 99.80% and a yield of 95.40% under specific conditions using a combination of catalysts including nickel chloride, zinc powder, ammonium chloride, and triphenylphosphine in toluene. patsnap.comgoogle.comgoogle.com

Further development in this area involves designing more efficient and selective catalysts, understanding the reaction mechanisms in detail to control isomer formation, and optimizing reaction parameters such as temperature, pressure, and solvent. Novel synthetic strategies may also explore alternative reaction pathways that inherently favor the formation of the alpha isomer, potentially reducing the need for extensive purification steps. The development of new methodologies, including organocatalytic approaches, is being investigated for the synthesis of cyclic aldehydes like α-cyclocitral with improved selectivity and yield. mdpi.com

Here is a summary of some reported synthesis data:

| Method | Starting Materials | Key Conditions/Catalyst | Selectivity (%) | Yield (%) | Source |

| Diels-Alder and Isomerization | 1,3-pentadiene, Isoamylene aldehyde | Lewis acid (AlCl₃), NiCl₂, Zn, NH₄Cl, PPh₃ in Toluene | 99.80 | 95.40 | patsnap.comgoogle.comgoogle.com |

| Reduction of Methyl alpha-cyclogeranate | Methyl alpha-cyclogeranate | Butyl-lithium, VITRIDE (Sodium bis(2-methoxyethoxy)aluminum hydride) | Not specified | 65 | prepchem.com |

Note: The table above is intended to be interactive in a suitable environment.

Mechanistic Investigations of α Cyclocitral in Biological Systems

Role in Plant Physiology and Stress Responses

Research indicates that α-cyclocitral is involved in various aspects of plant physiology, with a notable impact on how plants perceive and respond to stress conditions. Its accumulation under stress suggests a role as an endogenous signal triggering protective mechanisms.

Signaling in Abiotic Stress Tolerance (e.g., Drought, Salinity, High Temperatures)

α-Cyclocitral acts as a stress signal in plants, accumulating under adverse environmental conditions such as excessive light, drought, and herbivory. This accumulation is associated with enhanced plant tolerance to photooxidative stress and the initiation of acclimation processes under high light conditions. Studies have shown that exogenous application of β-cyclocitric acid, an oxidative derivative of β-cyclocitral, can also trigger the expression of genes induced by β-cyclocitral and 1O2-regulated genes, leading to increased drought tolerance in Arabidopsis. Furthermore, treatment with β-cyclocitral has been observed to enhance plant vigor in rice plants exposed to salt-contaminated soil.

α-Cyclocitral is a product of the oxidation of β-carotene by singlet oxygen (1O2) (PubChem CID 784 for Hydrogen peroxide, a different ROS), a key reactive oxygen species generated particularly under high light stress. It functions as a likely messenger within the 1O2 signaling pathway in plants. Investigations have demonstrated that α-cyclocitral induces changes in the expression of a substantial number of genes known to be responsive to 1O2. In contrast, it showed minimal effect on the expression of genes typically used as markers for hydrogen peroxide (H2O2) signaling. α-Cyclocitral contributes to a protective retrograde signaling response that helps reduce the levels of toxic peroxides and carbonyl compounds, which are produced as a result of ROS-induced lipid peroxidation during stress.

The presence of α-cyclocitral triggers alterations in nuclear gene expression, contributing to increased plant tolerance to both biotic and abiotic stresses. In Arabidopsis, it modulates the transcription of genes regulated by 1O2, a process mediated through the METHYLENE BLUE SENSITIVITY protein (MBS1). Additionally, α-cyclocitral activates a distinct signaling cascade involving the transcription factors SCARECROW LIKE14 (SCL14) and TGAII (including TGA2, TGA5, and TGA6). This SCL14/TGAII complex is responsible for controlling the expression of various detoxification enzymes. The transcription factor ANAC102 has been identified as a crucial component positioned upstream of other ANAC transcription factors within the SCL14-dependent pathway. Transcriptomic analysis performed in tomato plants treated with β-cyclocitral revealed the upregulation of numerous stress-responsive genes, including those encoding heat shock proteins and transcription factors such as MYC2, MYB44, ERFs, and DREB3. This upregulation of stress-related genes occurred without stimulating the biosynthesis of jasmonic acid (PubChem CID 5281166) or abscisic acid (PubChem CID 5280896), although jasmonic acid-dependent transcription factors were observed to be upregulated. The reprogramming of gene expression induced by β-cyclocitral is linked to an increased tolerance to photooxidative stress.

α-Cyclocitral has been shown to activate the xenobiotic detoxification response in plants, a pathway implicated in tolerance to excessive light energy. This response involves the coordinated action of SCL14, TGAII, and ANAC102 transcription factors. The complex formed by TGAII and SCL14 regulates the expression of enzymes that detoxify toxic reactive carbonyl species, which are products of lipid peroxidation. The enhanced detoxification capacity facilitated by α-cyclocitral and its derivative, β-cyclocitric acid, is believed to contribute to improved plant tolerance under stressful conditions that lead to the production of ROS and subsequent lipid peroxidation.

Modulation of Gene Expression and Signaling Pathways

Impact on Plant Development and Architecture

Beyond its role in stress responses, α-cyclocitral also functions as a regulator of plant growth and development.

Exogenous application of β-cyclocitral has been found to promote both primary root growth and the branching of lateral roots in various plant species, including Arabidopsis, tomato, and rice. This effect is associated with the promotion of cell divisions within root meristems. Notably, the positive impact of β-cyclocitral on root growth has been observed even under conditions of salt stress, suggesting its potential to enhance plant vigor in challenging environments. Studies in Arabidopsis have indicated that the root growth stimulated by β-cyclocitral operates independently of known signaling pathways involving auxin (PubChem CID 802), brassinosteroids (e.g., 24-Epibrassinolide, PubChem CID 443055; Brassinolide, PubChem CID 115196), and ROS.

Influence on Root Stem Cell Behavior

Studies have identified beta-cyclocitral (B22417) as a significant regulator of root stem cell behavior in plants such as Arabidopsis, rice, and tomato. This compound promotes root growth and branching by enhancing cell divisions within root meristems. wikipedia.orgnih.govwikipedia.orgmdpi.com Research indicates that beta-cyclocitral can rescue meristematic cell divisions in certain carotenoid cleavage dioxygenase (CCD) biosynthesis mutants. nih.gov The application of beta-cyclocitral has been shown to enhance primary root length and stimulate lateral root branching. wikipedia.orgnih.gov One study reported an optimal concentration of 750 nM beta-cyclocitral for enhancing root stem cell divisions. wikipedia.org

Here is a summary of findings on beta-cyclocitral's influence on root stem cell behavior:

| Organism | Effect on Root Growth & Branching | Mechanism | Key Finding |

| Arabidopsis | Promotes root growth and branching | Enhances root meristematic cell divisions | Rescues divisions in ccd1ccd4 mutants. nih.gov |

| Rice | Promotes root growth and branching | Enhances root meristematic cell divisions | Effective under salt stress. nih.govwikipedia.org |

| Tomato | Promotes root growth and branching | Enhances root meristematic cell divisions | Increased vigor under stress. nih.gov |

Interactions with Other Phytohormones and Signaling Molecules (e.g., Auxin, Brassinosteroids, Jasmonates)

The interaction between beta-cyclocitral and other plant hormones has been investigated to understand its role in plant development and stress responses.

Research suggests that beta-cyclocitral may influence auxin-responsive pathways. wikipedia.org However, some studies on beta-cyclocitral-driven root growth in Arabidopsis have found this effect to be independent of auxin signaling pathways. nih.gov Further investigation indicates that beta-cyclocitral treatment can increase the accumulation of auxin-responsive proteins, such as small auxin upregulated RNA (SAUR 71) and AUX-induced proteins 15-like, without altering the expression of auxin/IAA proteins, which are repressors of early auxin response genes. mpg.de The relationship between carotenoid metabolism, apocarotenoids like beta-cyclocitral, and auxin homeostasis is an active area of research, with some findings suggesting complex interactions that can influence root growth. uni.lu

Regarding brassinosteroids, studies on beta-cyclocitral's effect on root growth have indicated that this effect is independent of brassinosteroid signaling pathways. nih.gov

In the context of jasmonates, beta-cyclocitral treatment in tomato plants has been shown to lead to the upregulation of jasmonate-dependent transcription factors, including MYC, WRKY, MYB, bHLH, and ERF-1. mpg.de This suggests that beta-cyclocitral can induce these factors, potentially bypassing the canonical jasmonate signaling pathway, although the precise mechanism for this remains to be fully elucidated. mpg.de Jasmonates themselves are known signaling molecules involved in plant defense responses to biotic and abiotic stresses. nih.gov

Defense Mechanisms Against Herbivory and Pathogens

Alpha-cyclocitral and related apocarotenoids play a role in plant defense mechanisms. Beta-cyclocitral has been shown to act as a stress signal in plants, contributing to enhanced defenses. wikipedia.orgnih.gov This includes inducing resistance against insect herbivores in Arabidopsis. nih.gov A study on tomato plants demonstrated increased insect resistance when treated with beta-cyclocitral during pest outbreaks. wikipedia.org

Beyond herbivory, this compound has demonstrated inhibitory effects against fungal endophytes that attempt to colonize plant roots. It has also been shown to inhibit the growth of violacea, a type of fungus. Beta-cyclocitral treatment in tomato plants triggers multiple stress-responsive genes that are essential for counteracting both abiotic and biotic stresses. nih.gov

Function in Microorganisms (e.g., Cyanobacteria)

This compound and particularly its isomer beta-cyclocitral, produced by microorganisms like cyanobacteria, have significant ecological roles, acting as signaling molecules and allelopathic agents.

Role as a Grazer Defense Signal

Volatile organic compounds (VOCs) released by cyanobacteria, including beta-cyclocitral, serve as defense signals against grazers (herbivores). These VOCs have a repelling effect on herbivores, which contributes to the survival and dominance of cyanobacterial populations in aquatic environments.

Inhibition of Competing Microalgae

Beta-cyclocitral is recognized as one of the primary allelopathic agents produced by cyanobacteria. It can inhibit the growth of competing microalgae and aquatic plants by transferring allelopathic signals. Studies have shown its inhibitory effects on the growth of species like Chlorella pyrenoidosa. Beta-cyclocitral has been described as capable of poisoning other algal cells.

Involvement in Cyanobacterial Lysis and Pigment Degradation

Beta-cyclocitral exhibits lytic activity against cyanobacteria, leading to the disruption of their cells. wikipedia.org High concentrations of beta-cyclocitral can cause the rupture of cyanobacteria cells. This lytic activity is a characteristic effect of beta-cyclocitral. The lysis of cyanobacteria induced by beta-cyclocitral can result in visible changes in water color due to the release and degradation of pigments. wikipedia.org During the process of cell death induced by beta-cyclocitral, the photosynthetic pigments within the cyanobacteria gradually degrade.

Here is a summary of beta-cyclocitral's effects on cyanobacteria and competing microalgae:

| Target | Effect | Mechanism | Observed Outcome |

| Herbivores (Grazers) | Repelling effect | Acts as a defense signal. | Enhanced cyanobacterial survival. |

| Competing Microalgae | Growth inhibition, Poisoning | Allelopathic signaling. | Cyanobacterial dominance. |

| Cyanobacteria Cells | Lysis, Cell disruption, Pigment degradation | Lytic activity. wikipedia.org | Water color changes, Cell death. wikipedia.org |

This compound is a cyclic monoterpene aldehyde derived from carotenoids. This article focuses on the mechanistic investigations of this compound in biological systems, specifically its metabolic pathways, biotransformation, and molecular mechanisms of action, including enzyme inhibition and protein binding interactions.

Metabolic Pathways and Biotransformation The metabolic fate of this compound involves its formation from carotenoid precursors and its subsequent transformation into various derivatives. These processes can occur through both enzymatic and non-enzymatic mechanisms.mdpi.comfrontiersin.org

Biosynthesis from Carotenoid Precursors (e.g., β-carotene) this compound is produced from the oxidative cleavage of carotenoids, notably beta-carotene (B85742) (β-carotene).mdpi.comfrontiersin.orgThis cleavage can be catalyzed by enzymes or result from the action of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).mdpi.comresearchgate.netIn cyanobacteria like Microcystis, the oxidation of β-carotene initially generates beta-cyclocitral, which is then further oxidized to beta-cyclocitric acid.researchgate.netmdpi.comWhile beta-cyclocitral is a direct oxidation product of beta-carotene, the biosynthesis of this compound specifically from carotenoids like beta-carotene involves cleavage at different positions compared to beta-cyclocitral formation. Carotenoid cleavage dioxygenases (CCDs) are key enzymes involved in the enzymatic breakdown of carotenoids into apocarotenoids.nih.govnih.govSpecific CCDs can cleave beta-carotene at different sites, leading to various products, including beta-ionone (B89335) and beta-cyclocitral.frontiersin.orgresearchgate.netThe precise enzymatic pathway leading specifically to this compound from carotenoids is an area of ongoing research, though the general principle of oxidative cleavage from precursors like beta-carotene is established for related cyclic apocarotenoids.oup.comfrontiersin.org

Data on Carotenoid Cleavage Products:

| Precursor Carotenoid | Enzyme Involved (if enzymatic) | Cleavage Site(s) | Primary Apocarotenoid Product(s) |

| β-carotene | Non-enzymatic (ROS) | Oxidation | β-cyclocitral, β-cyclocitric acid mdpi.comresearchgate.netmdpi.com |

| β-carotene | CCDs (e.g., CCD1, CCD4) | 9,10 (9',10') | β-ionone, Geranylacetone frontiersin.orgresearchgate.netnih.gov |

| β-carotene | CsCCD4c (in Crocus sativus) | Different sites | β-ionone, β-cyclocitral researchgate.net |

| Zeaxanthin (B1683548) | CCD2 (Crocus sativus) | 7,8 and 7',8' | Crocetin (B7823005) dialdehyde, 3-hydroxy-β-cyclocitral nih.govsci-hub.se |

Enzymes Involved in α-Cyclocitral Metabolism (e.g., Carotenoid Cleavage Dioxygenases) Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that catalyze the oxidative cleavage of double bonds in carotenoids, producing apocarotenoids.nih.govnih.govDifferent CCDs have varying substrate specificities and regioselectivities, leading to the formation of a diverse array of apocarotenoids.nih.govsci-hub.seWhile CCDs are known to cleave beta-carotene to produce compounds like beta-ionone and beta-cyclocitral, the specific enzymatic pathways leading directly to this compound are less extensively characterized compared to beta-cyclocitral.frontiersin.orgresearchgate.netHowever, the involvement of CCDs in the broader metabolism of carotenoids and the generation of cyclic apocarotenoids like this compound is recognized.nih.govoup.comfrontiersin.org

Table of Relevant Enzymes and Substrates:

| Enzyme Family | Example Enzyme | Substrate(s) Cleaved (Examples) | Product(s) (Examples) | Role in α-Cyclocitral Metabolism |

| Carotenoid Cleavage Dioxygenases | CCD1 | Various linear and cyclic carotenoids nih.govsci-hub.se | Apocarotenoids (flavor/fragrance) nih.govnih.gov | Involved in generating apocarotenoids, potentially including α-cyclocitral precursors or β-cyclocitral researchgate.net |

| CCD2 | Zeaxanthin nih.govsci-hub.se | Crocetin dialdehyde, 3-hydroxy-β-cyclocitral nih.govsci-hub.se | Not directly linked to α-cyclocitral formation based on current data | |

| CCD4 | Carotenoids (asymmetric cleavage) nih.govsci-hub.se | Apocarotenoids (coloration) nih.govsci-hub.se, β-ionone, β-cyclocitral (from β-carotene) frontiersin.orgresearchgate.netfrontiersin.org | Involved in generating β-cyclocitral from β-carotene, potential indirect link to α-cyclocitral metabolism | |

| NCEDs (9-cis-epoxycarotenoid dioxygenases) | 9-cis-violaxanthin, 9'-cis-neoxanthin frontiersin.orgnih.gov | Xanthoxin (ABA precursor) frontiersin.org | Involved in ABA biosynthesis, distinct from α-cyclocitral formation | |

| Enzymes oxidizing β-cyclocitral | Unidentified | β-cyclocitral researchgate.netmdpi-res.com | β-cyclocitric acid mdpi.comresearchgate.netmdpi.combiorxiv.org | Catalyzes the conversion of β-cyclocitral to β-cyclocitric acid researchgate.netmdpi-res.com |

Molecular Mechanisms of Action this compound has been shown to exert biological effects through interactions with cellular components, including enzymes and proteins.

Enzyme Inhibition (e.g., DXP Synthase) Beta-cyclocitral, a related cyclic apocarotenoid, has been shown to directly inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the methylerythritol-4-phosphate (MEP) pathway.pnas.orgmpg.denih.govThe MEP pathway is responsible for the biosynthesis of isoprenoids, including carotenoids.pnas.orgmpg.defrontiersin.orgInhibition of DXS by beta-cyclocitral can suppress flux through the MEP pathway.pnas.orgmpg.deMolecular models suggest that beta-cyclocitral binds to DXS at the binding site for the thiamine (B1217682) pyrophosphate (TPP) cofactor, thereby blocking catalysis.pnas.orgmpg.depnas.orgThis inhibition mechanism has been confirmed through in vitro assays with purified DXS protein.pnas.orgmpg.deWhile this research specifically details the interaction of beta-cyclocitral with DXS, it provides a strong indication that this compound, being a structurally similar cyclic apocarotenoid, may also interact with enzymes, potentially including those in isoprenoid biosynthesis or other pathways.

Table Summarizing DXS Inhibition by β-Cyclocitral:

| Enzyme | Inhibitor | Pathway Affected | Mechanism of Inhibition | Observed Effect on Pathway Flux |

| DXP Synthase (DXS) | β-cyclocitral pnas.orgmpg.denih.gov | Methylerythritol-4-phosphate (MEP) pathway pnas.orgmpg.defrontiersin.org | Binds to the TPP cofactor binding site, blocking catalysis pnas.orgmpg.depnas.org | Suppresses flux through the MEP pathway pnas.orgmpg.de |

Protein Binding Interactions Beyond enzyme inhibition, apocarotenoids like beta-cyclocitral have been suggested to regulate biological activities via protein interactions.researchgate.netWhile specific protein binding partners for this compound are not as extensively documented as for beta-cyclocitral, the structural similarity suggests potential for similar interactions. Beta-cyclocitral has been proposed to bind to DXS, as mentioned above.researchgate.netResearch into plant metabolite-protein interactions is an active area, with various technologies being developed to identify and characterize these interactions.researchgate.netThe ability of cyclic apocarotenoids to interact with proteins, including transcription factors and enzymes, underscores their potential roles as signaling molecules.nih.govnih.gov

Table of Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 94143 uni.lunih.gov |

| beta-Carotene | 5280489 wikipedia.orgfishersci.cafishersci.cacgiar.orgcsic.es |

| beta-Cyclocitric acid | Not explicitly provided in search results, but is an oxidized derivative of beta-cyclocitral (CID 9895) mdpi.comresearchgate.netmdpi.com |

| DXP Synthase (DXS) | Not a chemical compound, therefore no PubChem CID. It is an enzyme. pnas.orgmpg.denih.govfrontiersin.orgnih.govresearchgate.net |

| beta-Cyclocitral | 9895 nih.govfishersci.ca |

Structure Activity Relationship Sar Studies and Analog Design

Correlation of Molecular Structure with Biological Activities

The biological activities of alpha-Cyclocitral and related cyclic monoterpene aldehydes are influenced by their core cyclohexene (B86901) ring structure, the presence and position of methyl groups, and the aldehyde functional group. While specific detailed SAR data solely focused on this compound in isolation are limited in the provided search results, insights can be drawn from studies on related compounds and general principles of SAR.

Studies on analogues of natural products incorporating cyclic terpene scaffolds, similar to this compound, have demonstrated the importance of structural features for activity. For instance, investigations into agelasine (B10753911) and agelasimine analogs, which can incorporate a beta-cyclocitral (B22417) derived substituent, have explored SAR in their antimicrobial and antineoplastic activities. These studies highlight how modifications to the purine (B94841) core and the terpene-derived substituent impact biological effects. researchgate.net

Another relevant area is the study of γ-butyrolactones, where the presence of an α-methylene-γ-butyrolactone ring is identified as a natural pharmacophore for antifungal activity. mdpi.com While structurally different from this compound, this exemplifies how specific functional groups and cyclic systems contribute to biological effects. The position and nature of substituents on a core scaffold are critical determinants of activity, as seen in studies where varying side chains on macrolide antibiotics significantly impacted antibacterial potency. researchgate.net

Although direct detailed SAR tables for this compound's own activities were not retrieved, the principles observed in related cyclic molecules and terpene derivatives suggest that the spatial arrangement of the methyl groups on the cyclohexene ring and the orientation and reactivity of the aldehyde group are likely crucial for its interactions with biological systems.

Synthesis and Evaluation of α-Cyclocitral Analogues for Enhanced Bioactivity

The synthesis of this compound and its analogues is a key aspect of SAR studies, allowing for the creation of compounds with targeted structural modifications. Various synthetic routes have been developed to access the this compound scaffold and its derivatives.

One approach to synthesizing this compound involves the acid-catalyzed cyclization of geraniol (B1671447) derivatives. researchgate.netresearchgate.net Another method utilizes Diels-Alder reactions followed by isomerization. For example, a method describes the synthesis of this compound through the Diels-Alder reaction of 1,3-pentadiene (B166810) and methylcrotonaldehyde, followed by isomerization of the resulting product. patsnap.com

Analogues of this compound can be synthesized by modifying the starting materials or reaction conditions in these synthetic routes, or by further functionalizing the this compound molecule itself. The evaluation of the bioactivity of these synthesized analogues is then carried out using various biological assays relevant to the anticipated activity (e.g., antimicrobial, antifungal, or other specific biological targets).

While specific examples of this compound analogues synthesized specifically for enhanced bioactivity were not extensively detailed in the provided results, the synthesis of derivatives with related cyclic terpene structures for biological evaluation is a common practice. For instance, simplified analogs of agelasines and agelasimines, derived from beta-cyclocitral, have been synthesized and tested for antimicrobial and antineoplastic activities, demonstrating that structural simplification while retaining key features can lead to potent compounds. researchgate.net

The synthesis and evaluation process is iterative, where bioactivity data from synthesized analogues inform the design of subsequent generations of compounds with optimized structural features.

Advanced Analytical Chemistry and Characterization

Chromatographic and Spectroscopic Techniques for Detection and Quantification

The detection and quantification of alpha-Cyclocitral in various samples are typically achieved through a combination of chromatographic and spectroscopic methods. These techniques allow for the separation of this compound from other compounds in a mixture and its subsequent identification and measurement based on its unique chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of volatile organic compounds like this compound. mdpi.com GC-MS separates volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. The mass spectrometer ionizes the separated compounds and detects the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique fingerprint for each compound.

This compound has been detected and quantified using GC-MS in various matrices, including plant samples and alcoholic beverages. nih.govshimadzu.commaxapress.com For instance, GC-MS analysis has identified this compound as a volatile compound in Gardenia tea. maxapress.com The technique is particularly valuable for analyzing complex mixtures of volatile compounds, allowing for the identification of individual components. mdpi.comfmach.it

Specific GC-MS methods for volatile analysis often involve sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) to efficiently extract volatile compounds from the sample matrix before injection into the GC system. mdpi.commaxapress.com Typical GC-MS parameters include using a capillary column (e.g., HP-INNOWAX or HP–5MS), helium as the carrier gas, and programmed oven temperatures to achieve optimal separation. mdpi.commaxapress.commdpi.com Electron ionization (EI) at 70 eV is commonly used for fragmentation, and the mass spectrometer scans a specific m/z range to detect the ions. maxapress.comscielo.br

Research findings demonstrate the application of GC-MS for quantifying volatile compounds, including beta-cyclocitral (B22417) (a related isomer), in studies investigating the thermal degradation of carotenoids in microalgae. scielo.br These studies highlight the ability of GC-MS to provide quantitative data on volatile compounds. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation and identification of a wide range of compounds, including less volatile or more polar metabolites. While GC-MS is the primary method for volatile analysis, LC-MS can be applied to the study of this compound and its potential metabolites, particularly in metabolomics studies. LC-MS separates compounds based on their interaction with a stationary phase and a mobile phase in a liquid chromatography column, followed by detection using a mass spectrometer. mdpi.com

LC-MS, including ultra-high performance liquid chromatography-high resolution-mass spectrometry (UHPLC-HR-MS), has been employed in studies investigating glycosylated apocarotenoids, which are derivatives of carotenoids and structurally related to cyclocitrals. scispace.com Although direct LC-MS analysis of volatile this compound might be less common than GC-MS, LC-MS is valuable for analyzing its conjugated forms or downstream metabolites in biological systems. scispace.com Predicted LC-MS/MS spectra for this compound are available in databases, indicating its potential for analysis by this technique. hmdb.ca

LC-MS methods for metabolomics often involve specific sample extraction procedures tailored to the biological matrix. scispace.com The choice of LC column (e.g., reversed-phase C18 or C30) and mobile phase gradient is crucial for achieving adequate separation of complex metabolite mixtures. mdpi.comresearchgate.net Mass spectrometry parameters, including ionization source (e.g., heated-electrospray ionization (HESI)) and detection mode (e.g., high-resolution MS and MS/MS), are optimized for sensitive and selective detection of target compounds. scispace.com

Research has shown the application of LC-MS profiling to reveal metabolic pathways, such as the glycosylation of apocarotenes in plants. scispace.com Studies have quantified glycosylated cyclocitral derivatives using LC-MS, demonstrating its utility in tracking these compounds in biological samples. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. emerypharma.comresearchgate.net It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly hydrogen (¹H) and carbon (¹³C). emerypharma.com For this compound, NMR spectroscopy is essential for confirming its structure and stereochemistry.

NMR spectroscopy involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. slideshare.net The nuclei absorb and re-emit energy at specific frequencies depending on their chemical environment, producing an NMR spectrum. Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra allows for the assignment of specific nuclei to different parts of the molecule. emerypharma.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide additional information about coupling between nuclei and direct carbon-proton connectivity, further aiding in structural elucidation. emerypharma.comslideshare.net

While specific detailed NMR spectra of this compound were not extensively found in the immediate search results, the PubChem entry indicates the availability of ¹³C NMR spectra. nih.gov General principles of NMR spectroscopy are applied to determine the structure of compounds like this compound by analyzing the characteristic signals corresponding to its methyl groups, cyclohexene (B86901) ring protons and carbons, and the aldehyde proton and carbon. emerypharma.com

NMR spectroscopy is considered a powerful tool for structural characterization and is often used in conjunction with other techniques like mass spectrometry to confirm the identity of a compound. mdpi.comemerypharma.com

Methods for Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling and tracing techniques are invaluable for studying the metabolic fate and pathways of compounds in biological systems. By incorporating stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into the molecule of interest, researchers can track its incorporation, transformation, and distribution within an organism or biological system using analytical techniques such as mass spectrometry. silantes.combiorxiv.org

For this compound, isotopic labeling could be used to investigate its biosynthesis from precursor molecules (e.g., carotenoids) or its metabolism into downstream products. By synthesizing this compound with specific atoms replaced by their stable isotopes, its movement through metabolic pathways can be monitored. silantes.com The changes in the isotopic composition of this compound and its metabolites over time can provide insights into the rates of metabolic reactions and the pathways involved. biorxiv.org

Mass spectrometry is a key analytical tool for detecting and quantifying isotopically labeled compounds. silantes.com The mass spectrum of a labeled compound will show characteristic shifts in m/z values compared to its unlabeled counterpart, allowing for its identification and the determination of the extent of labeling. Tandem mass spectrometry (MS/MS) can provide further structural information on labeled metabolites.

Research on related compounds, such as the use of deuterium-labeled non-hydroxylated carotene cleavage products, has demonstrated the application of isotopic labeling in conjunction with LC-MS to confirm the identity of glycosylated apocarotenoids in plants and study their formation. scispace.com This indicates the applicability of similar approaches for tracing this compound and its derivatives.

Analytical Method Development for Complex Biological Matrices

Analyzing this compound in complex biological matrices, such as plant tissues, food products, or biological fluids, presents significant analytical challenges. These matrices contain a multitude of diverse compounds that can interfere with the detection and quantification of the target analyte. Therefore, robust analytical method development is crucial to ensure accurate and reliable results.

Method development for complex biological matrices typically involves optimizing several steps:

Sample Preparation: This is a critical step to isolate and concentrate this compound from the matrix while removing interfering substances. Techniques like solid-phase microextraction (SPME), solvent extraction (e.g., with organic solvents like hexane (B92381) or ether), or solid-phase extraction (SPE) can be employed, depending on the matrix and the properties of this compound. scielo.brresearchgate.netmdpi.com Optimization of extraction parameters such as solvent type, volume, extraction time, and temperature is essential. scielo.br

Chromatographic Separation: The choice of chromatographic column and conditions (mobile phase, flow rate, temperature program) is optimized to achieve adequate separation of this compound from matrix components and potential isomers or related compounds (e.g., beta-cyclocitral). mdpi.commdpi.com

Detection and Quantification: The sensitivity and selectivity of the detection method (e.g., GC-MS or LC-MS) are optimized to ensure accurate quantification of this compound at relevant concentrations in the matrix. This may involve optimizing ionization parameters in MS and selecting appropriate detection modes (e.g., selected ion monitoring (SIM) or selected reaction monitoring (SRM) in MS for increased sensitivity and selectivity). scielo.br

Method Validation: Developed analytical methods must be validated to ensure their reliability. Validation parameters typically include selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability and intermediate precision). scielo.br Matrix effects, where components of the matrix influence the analytical signal, must also be evaluated and addressed, for example, by using matrix-matched standards or internal standards. scielo.br

Research on the analysis of volatile compounds in complex matrices like tea and microalgae demonstrates the importance of optimizing extraction methods like SPME and validating GC-MS methods for accurate quantification. mdpi.comscielo.br Studies on carotenoids and their derivatives in food and biological samples also highlight the challenges of extraction from complex matrices and the need for advanced chromatographic techniques like 2D chromatography for improved separation. researchgate.net

Developing analytical methods for this compound in complex biological matrices requires a thorough understanding of the matrix composition, the chemical properties of this compound, and the capabilities of the chosen analytical techniques to minimize matrix effects and achieve reliable detection and quantification.

Computational Chemistry and Modeling

Molecular Docking and Dynamics Simulations of α-Cyclocitral Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict the binding affinity and dynamic behavior of a molecule, such as alpha-Cyclocitral, with a target, typically a protein. Molecular docking provides a static view of potential binding poses and estimates binding energy, while MD simulations explore the stability and conformational changes of the complex over time in a simulated physiological environment. chemmethod.comnih.gov

Studies employing these techniques have investigated the interactions of various compounds, including carotenoids (structurally related to cyclocitrals), with biological targets like TNF-α. nih.govplos.org These studies demonstrate the methodology, where virtual screening identifies potential ligands, molecular docking predicts binding affinity, and MD simulations assess complex stability and the impact of ligand binding on protein conformation. nih.govplos.org For instance, in a study investigating potential TNF-α inhibitors, molecular docking was used to screen compounds, and those with favorable binding free energies were subjected to MD simulations to explore complex stability and ligand impact on protein conformation over 100 ns. nih.govplos.org While these studies did not specifically focus on this compound, they illustrate the application of these computational methods to related structures and relevant biological targets. The docking process typically involves defining a grid box around the active site of the target protein and using software like AutoDock Vina to find the most favorable binding poses based on binding free energy. nih.govplos.org MD simulations, often performed using packages like GROMACS, further refine these findings by simulating the complex's behavior in a dynamic environment, considering factors like solvent and temperature. nih.govfigshare.com

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of atoms, molecules, and condensed phases. wikipedia.org DFT calculations can provide valuable information about the electronic properties of this compound, such as electron density distribution, molecular orbitals, and electrostatic potential. This information is crucial for understanding its reactivity and interactions.

Furthermore, DFT can be used to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectroscopy) and electronic transitions (UV-Vis spectroscopy). rsc.orgeurjchem.com By simulating these spectra, researchers can compare theoretical predictions with experimental data to confirm the structure of this compound and gain deeper insights into its molecular characteristics. DFT calculations are particularly useful for understanding the effect of molecular structure on electronic and spectroscopic behavior. eurjchem.com While computationally demanding, advancements in methodologies and computing power have made DFT a valuable tool for studying complex molecular systems. wikipedia.orgrsc.org The electronic structure predicted by DFT is fundamental to understanding the chemical and physical properties of a compound. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of a set of compounds and their biological activities. researchgate.netsddn.es By developing statistical models based on known compounds, QSAR can predict the bioactivity of new or untested compounds, including this compound. researchgate.netsddn.esgithub.com

QSAR models utilize molecular descriptors, which are numerical representations of a compound's structural characteristics (e.g., hydrophobicity, electronic distribution, steric properties), to build predictive models. researchgate.net These models can be used to predict various biological endpoints, such as binding affinity, enzyme inhibition, or other forms of bioactivity. researchgate.netsddn.es For example, QSAR models have been developed to predict binding constants for host-guest interactions, demonstrating the ability to capture the influence of 3D structure on binding. nih.gov The development of QSAR models involves selecting appropriate molecular descriptors, choosing a suitable statistical method (e.g., logistic regression), and validating the model's predictive accuracy using training and test sets. sddn.esoup.com While the complexity of biological systems can pose challenges, QSAR remains a strategic approach in drug discovery and medicinal chemistry for prioritizing compounds and predicting potential bioactivities based on structural features. researchgate.net

In Silico Studies on Enzymatic Pathways and Metabolic Flux

In silico studies, particularly those involving constraint-based modeling and flux balance analysis (FBA), are employed to analyze metabolic pathways and predict metabolic flux within biological systems. nih.govplos.org While specific studies on the metabolic fate of this compound using these methods were not prominently found in the search results, the general principles apply to understanding how a compound might be processed within a metabolic network.

Environmental Fate and Degradation Studies

Photolytic Degradation Pathways and Kinetics

Photolytic degradation is a significant pathway for the transformation of organic compounds in the environment, particularly in aquatic and atmospheric systems where they are exposed to sunlight. Studies on the photolytic degradation of related compounds, such as beta-cyclocitral (B22417) and beta-ionone (B89335), which are also apocarotenoids derived from carotenoids, provide insights into the potential behavior of alpha-cyclocitral. smolecule.comscispace.comresearchgate.net

Research indicates that beta-cyclocitral can undergo photodegradation under UV light exposure. smolecule.comresearchgate.net This process can lead to the formation of various degradation products. smolecule.com For instance, studies on beta-cyclocitral have identified compounds like 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol as photolytic degradation products. smolecule.com

While direct studies specifically detailing the photolytic degradation pathways and kinetics of this compound are less extensively documented compared to its beta isomer, the structural similarities suggest that it would likely undergo similar photochemical transformations involving the cyclohexene (B86901) ring and the aldehyde group. The presence of the double bond in the cyclohexene ring makes it susceptible to reactions initiated by UV absorption or by reaction with photochemically produced transient species in the environment.

Studies comparing the degradation kinetics of beta-cyclocitral and beta-ionone under UV photolysis have shown that UV photolysis contributes to the removal of these odorants. researchgate.netnih.gov Although beta-ionone showed faster degradation in some advanced oxidation processes, UV photolysis played a role in the removal of both compounds. researchgate.netnih.gov

Reactions with Oxidizing Agents (e.g., Chlorination, Hydroxyl Radicals)

This compound, possessing a cyclohexene ring with a double bond and an aldehyde functional group, is reactive towards various oxidizing agents encountered in the environment and in water treatment processes.

Reactions with Hydroxyl Radicals: Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and generated in advanced oxidation processes (AOPs) used in water treatment. They are known to react with organic compounds, typically by addition to double bonds or hydrogen abstraction. Studies on the degradation of beta-cyclocitral by hydroxyl radicals have shown that •OH radicals contribute significantly to its removal. researchgate.netnih.gov In UV-chlorination processes, for example, the hydroxyl radical was found to be responsible for a substantial portion of beta-cyclocitral removal. researchgate.netnih.gov Given the structural similarities, this compound is also expected to react with hydroxyl radicals through similar mechanisms involving attack on the double bond and potentially the aldehyde group.

Reactions with Chlorinating Agents: Chlorination is a common water disinfection method. Studies investigating the degradation of related compounds like beta-cyclocitral and beta-ionone during chlorination and UV-chlorination processes provide relevant information. While beta-ionone was shown to be degraded by reactive chlorine species during UV-chlorination, beta-cyclocitral was not degraded by these species under the same conditions. researchgate.netnih.gov However, the UV-chlorination process, which generates both hydroxyl radicals and chlorine radicals, was effective in degrading beta-cyclocitral, with hydroxyl radicals playing a key role. researchgate.netnih.gov

Byproduct Formation during Degradation Processes

The degradation of this compound through photolysis and reactions with oxidizing agents can lead to the formation of various byproducts. While detailed studies specifically on this compound byproducts are limited in the provided context, information on the degradation of related apocarotenoids offers insights.

During the UV-chlorination of beta-ionone, beta-cyclocitral was reported to be formed as a byproduct. researchgate.netnih.gov This suggests that cleavage of larger carotenoid-derived structures can lead to the formation of cyclocitral isomers.

Studies on the oxidative cleavage of beta-carotene (B85742), the precursor to both alpha and beta-cyclocitral, indicate that this process yields various short-chain volatile compounds, including apocarotenoid aldehydes and ketones. scielo.brnih.govnih.gov This enzymatic or non-enzymatic oxidation, often mediated by reactive oxygen species like singlet oxygen, is a natural source of cyclocitral isomers. nih.govnih.govresearchgate.net

The specific byproducts formed during the photolytic and oxidative degradation of this compound would depend on the reaction conditions and the specific degradation pathway. Based on the degradation of similar cyclic alkenes and aldehydes, potential byproducts could include oxidized forms of this compound, cleavage products of the cyclohexene ring, or compounds resulting from reactions involving the aldehyde group.

Environmental Monitoring and Occurrence in Natural Systems

This compound is a naturally occurring compound found in various plants and food products. thegoodscentscompany.com Its presence in the environment can be attributed to both natural biosynthesis and, to a lesser extent, its use in fragrances and flavors. scimplify.comindustrialchemicals.gov.au

Monitoring efforts for volatile organic compounds (VOCs) in natural water bodies have included the analysis of compounds like beta-cyclocitral, particularly in relation to algal blooms. thegoodscentscompany.comsmolecule.com Beta-cyclocitral is known to be produced by cyanobacteria and can contribute to taste and odor issues in water. thegoodscentscompany.comnih.govsmolecule.comresearchgate.net The occurrence of this compound in natural waters, potentially as a co-occurring compound with beta-cyclocitral or as a degradation product of carotenoids, is an area relevant to environmental monitoring.

Analytical methods such as gas chromatography with mass spectrometry (GC-MS) are commonly used for the identification and quantification of volatile organic compounds like this compound in environmental samples. thegoodscentscompany.com Solid-phase extraction (SPE) can be used as a sample preparation technique for concentrating these compounds from water. thegoodscentscompany.com

While specific widespread environmental monitoring data solely focused on this compound levels in various environmental compartments (air, water, soil) were not extensively detailed in the provided search results, its natural occurrence and potential formation from the degradation of abundant natural products like carotenoids suggest its presence in natural systems. thegoodscentscompany.comscielo.brresearchgate.net

Interactive Data Table:

| Degradation Process | Oxidizing Agent/Condition | Observed Degradation (Beta-Cyclocitral) | Role of Hydroxyl Radicals (Beta-Cyclocitral) | Role of Reactive Chlorine Species (Beta-Cyclocitral) | Potential Relevance to this compound | Source |

| Photolysis | UV Light | Partial removal observed. researchgate.netnih.gov | Not explicitly quantified in these studies. | Not applicable. | Likely undergoes similar photodegradation. | researchgate.netnih.gov |

| Chlorination | Chlorine | Limited or no degradation observed. researchgate.netnih.gov | Not applicable. | Not effective for degradation. researchgate.netnih.gov | Reactivity with chlorinating agents is possible but may vary. | researchgate.netnih.govnsf.gov |

| UV-Chlorination | UV + Chlorine | Effective degradation observed. researchgate.netnih.gov | Contributes significantly (e.g., 50% removal). researchgate.netnih.gov | Not degraded by reactive chlorine species. researchgate.netnih.gov | Expected to be degraded, with hydroxyl radicals playing a key role. | researchgate.netnih.gov |

| Oxidation of Carotenoids | Reactive Oxygen Species (e.g., ¹O₂) | Formed as a byproduct. researchgate.netnih.gov | Involved in the formation process. researchgate.net | Not applicable. | Can be formed naturally from carotenoid oxidation. | scielo.brnih.govnih.govresearchgate.net |

Note: Data primarily based on studies of beta-cyclocitral due to limited specific data on this compound degradation kinetics and pathways in the provided sources. Structural similarities suggest analogous behavior.

Future Research Directions and Applications

Potential in Agricultural Biotechnology for Crop Improvement

Beta-Cyclocitral (B22417) has demonstrated significant potential as a plant growth regulator, particularly in root development. Studies in Arabidopsis have shown that β-cyclocitral can enhance primary root length and lateral root branching by approximately 30% compared to control treatments nih.gov. This effect is linked to the stimulation of meristematic cell divisions in both primary and lateral root meristems nih.gov. The conserved effect of β-cyclocitral as a root growth promoter has also been observed in crops like tomato and rice nih.gov. Furthermore, β-cyclocitral treatment has been shown to promote root and shoot growth in rice exposed to salt stress, indicating its potential value in enhancing crop vigor under challenging environmental conditions nih.gov. Future research could explore optimizing the application methods and concentrations of β-cyclocitral to maximize yield and improve root architecture in a wider range of staple crops. Investigating the interaction of β-cyclocitral with existing plant growth regulators and nutrient management strategies could also lead to integrated approaches for crop improvement.

Development of Novel Biopesticides and Stress Mitigating Agents

Beta-Cyclocitral functions as a signaling molecule in plants, activating defense mechanisms against environmental stressors researchgate.net. It has been shown to induce the expression of stress-responsive genes, particularly through the ¹O₂ signaling pathway . Research indicates that β-cyclocitral can prime plants against drought and induce resistance to herbivory mdpi.commdpi.com. It also plays a role in mitigating the effects of reactive carbonyl species, which accumulate under stress and can trigger cell death mdpi.com. The potential of β-cyclocitral as a biopesticide or stress mitigating agent is further supported by its ecological role in cyanobacteria, where it acts as an allelopathic agent inhibiting competing microalgae and aquatic plants frontiersin.orgresearchgate.net. Future research could focus on developing β-cyclocitral-based formulations for enhancing plant resilience to various abiotic stresses (e.g., heat, cold, salinity) and biotic stresses (e.g., insect pests, pathogens). Identifying the specific pests and diseases that β-cyclocitral is most effective against and understanding its modes of action at a molecular level will be crucial for developing targeted applications. Related apocarotenoids like alpha-ionone (B122830) have also shown potential in inducing plant resistance to insect herbivores nih.gov.

Synthetic Biology Applications for Targeted Production and Pathway Engineering

Understanding the biosynthesis of β-cyclocitral, which is primarily formed by the oxidative cleavage of β-carotene, opens possibilities for synthetic biology approaches mdpi.comresearchgate.net. While often produced non-enzymatically by reactive oxygen species, enzymatic production by carotenoid cleavage dioxygenases (CCDs) has also been observed in certain plant species mdpi.com. Synthetic biology could be employed to engineer microorganisms or plants for the targeted and efficient production of β-cyclocitral oup.comfrontiersin.org. This could involve optimizing existing biosynthetic pathways or designing novel ones nih.gov. Pathway engineering techniques, such as gene overexpression or silencing, could be used to enhance the accumulation of β-cyclocitral frontiersin.orgnih.gov. Furthermore, synthetic biology could facilitate the creation of biosensors to detect and monitor β-cyclocitral levels in plants and the environment, aiding research and application efforts.

Further Elucidation of Signaling Cascades and Molecular Targets

Beta-Cyclocitral regulates nuclear gene expression through several signaling pathways, leading to stress tolerance researchgate.net. It mediates a protective retrograde response under photooxidative stress and is involved in the ¹O₂ signaling pathway nih.govpnas.org. Research indicates crosstalk with jasmonic acid and salicylic (B10762653) acid pathways, contributing to enhanced drought tolerance mdpi.com. While some molecular targets and pathways have been identified, such as the involvement of SCL14-mediated detoxification nih.gov, the complete signaling network triggered by β-cyclocitral is still being elucidated mdpi.com. Future research should aim to fully map the signaling cascades initiated by β-cyclocitral, identify all key molecular targets, and understand the downstream effects on gene expression and plant physiology. This deeper understanding will be essential for harnessing β-cyclocitral's potential in agricultural applications.

Exploration of Broader Biological and Ecological Roles

Beyond its roles in plant stress response and root growth, β-cyclocitral has been identified in various organisms, including cyanobacteria, tomatoes, rice, and tea . In cyanobacteria, it plays roles in quorum sensing and acts as a lytic agent mdpi.com. As a volatile compound, it is suggested to play a role in intra-species and inter-species communication researchgate.net. Further research is needed to fully explore the broader biological and ecological roles of cyclocitral compounds. This could include investigating their function in other organisms, their interactions within complex ecosystems, and their potential as signaling molecules in plant-microbe or plant-insect interactions. Understanding these broader roles could uncover novel applications and provide insights into the ecological significance of these compounds.

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing alpha-Cyclocitral in chemical studies?

this compound is typically characterized using gas chromatography-mass spectrometry (GC-MS) for volatile compound identification and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Researchers should cross-reference retention indices with authenticated standards and compare spectral data to established databases like NIST or Wiley. For reproducibility, experimental protocols must detail instrument parameters (e.g., column type, ionization voltage) and sample preparation methods, as outlined in reproducibility guidelines .

Q. How is this compound synthesized in laboratory settings, and what purity validation steps are required?

Synthesis often involves the oxidation of beta-carotene or enzymatic cleavage of carotenoids. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 230–280 nm) and flame ionization detectors. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular composition. Known compounds require comparison with literature-reported spectral data and retention times .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include its refractive index (1.4986–1.4991), volatility, and solubility in organic solvents (e.g., ethanol, hexane). These influence choices in extraction methods (e.g., steam distillation vs. solvent extraction) and storage conditions (e.g., inert atmosphere to prevent oxidation). Researchers must report these parameters to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under varying environmental conditions?

Contradictions may stem from uncontrolled variables like light exposure, temperature, or pH. Methodological rigor is critical: use controlled stability chambers for degradation studies and validate findings via accelerated aging tests. Systematic reviews following PRISMA guidelines can identify bias sources (e.g., inadequate blinding or allocation concealment) in prior studies, improving meta-analytical accuracy .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts or environmental samples)?

Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace-level detection. For quantification in biological matrices, isotope dilution mass spectrometry (IDMS) using deuterated analogs improves precision. Method validation should include recovery tests (spiked samples) and matrix effect assessments, as per FDA guidelines for bioanalytical methods .

Q. How should researchers design experiments to investigate this compound’s role in plant stress responses?

Controlled hydroponic or greenhouse studies with stress inducers (e.g., drought, pathogens) are ideal. Measure this compound levels using time-series sampling and correlate with stress markers (e.g., ROS levels, gene expression via qPCR). Include negative controls (e.g., carotenoid biosynthesis inhibitors) to confirm specificity. Data should be analyzed using multivariate statistics to account for confounding factors .

Q. What strategies mitigate bias in studies evaluating this compound’s ecological interactions (e.g., allelopathy)?